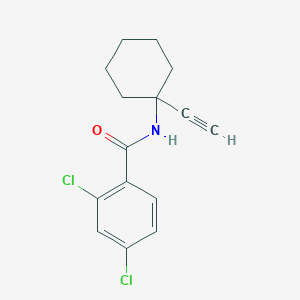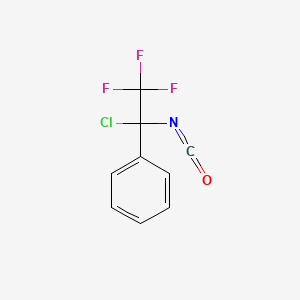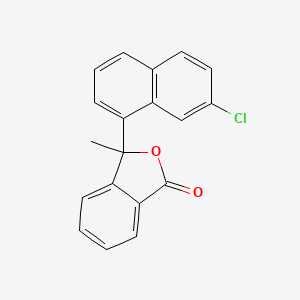![molecular formula C12H14O2 B14622113 1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene CAS No. 60349-05-5](/img/structure/B14622113.png)
1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene is an organic compound with the molecular formula C12H14O2 It is a derivative of benzene, featuring both ethenyl and ethenyloxy groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene typically involves the reaction of 3-hydroxybenzaldehyde with ethylene oxide to form 3-(2-hydroxyethoxy)benzaldehyde. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the ethenyl groups, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene can undergo various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The ethenyl groups can be reduced to form ethyl groups.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of brominated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The ethenyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The benzene ring provides a stable framework for these interactions, allowing the compound to exert its effects through specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, (ethenyloxy)-: Similar structure but lacks the additional ethenyl group.
Benzene, ethoxy-: Similar structure but with an ethoxy group instead of ethenyloxy.
Phenoxyethene: Similar structure but with a phenoxy group instead of ethenyloxy.
Uniqueness
1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene is unique due to the presence of both ethenyl and ethenyloxy groups, which provide distinct chemical reactivity and potential applications. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
60349-05-5 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
1-(2-ethenoxyethoxy)-3-ethenylbenzene |
InChI |
InChI=1S/C12H14O2/c1-3-11-6-5-7-12(10-11)14-9-8-13-4-2/h3-7,10H,1-2,8-9H2 |
Clé InChI |
NRZGRLVAHFZAOH-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC(=CC=C1)OCCOC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate](/img/structure/B14622033.png)

![1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane](/img/structure/B14622039.png)
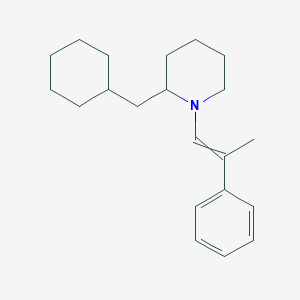
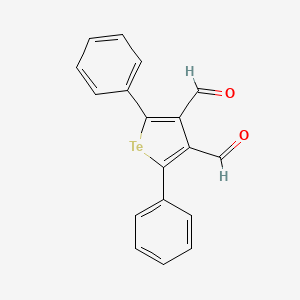
![1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14622055.png)
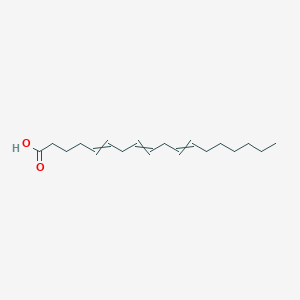
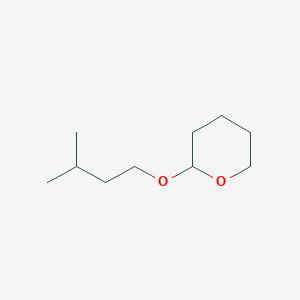
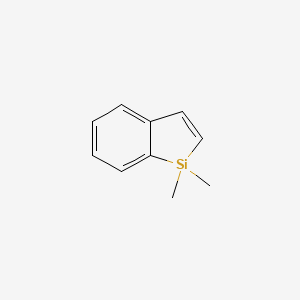
![5-[4-(2-Phenylethenyl)phenyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14622078.png)
